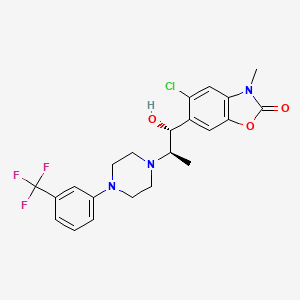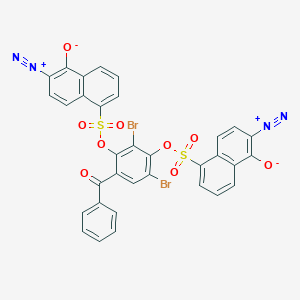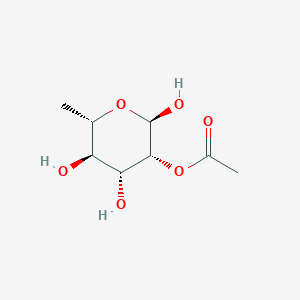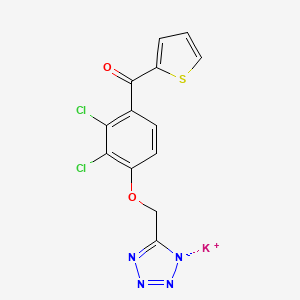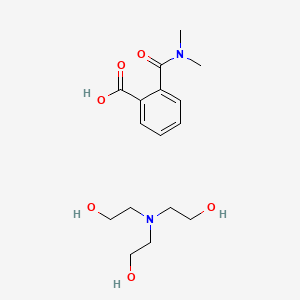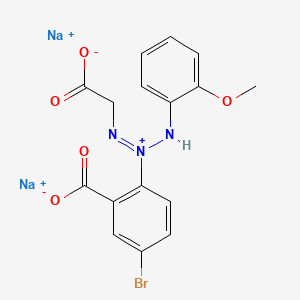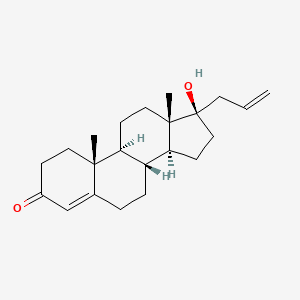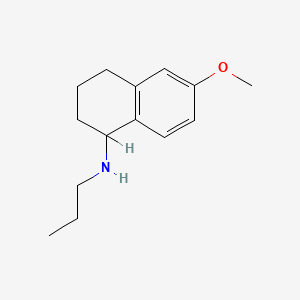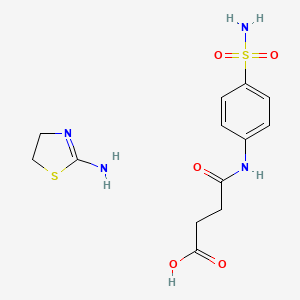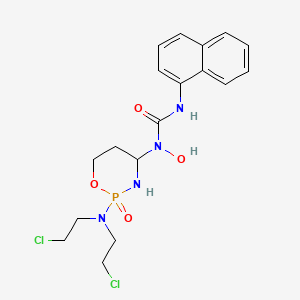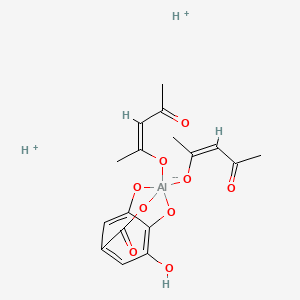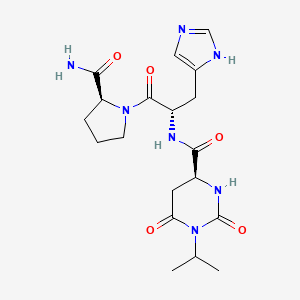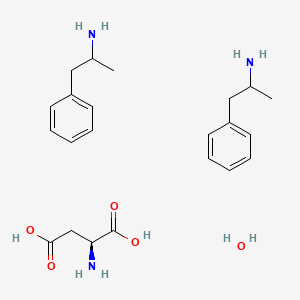
Amphetamine aspartate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amphetamine aspartate monohydrate is a compound that belongs to the class of central nervous system stimulants. It is a salt form of amphetamine, which has been used for over a century for various medical purposes. This compound is commonly used in medications for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .
準備方法
Synthetic Routes and Reaction Conditions
Amphetamine aspartate monohydrate is synthesized through a series of chemical reactions starting from benzyl cyanide. The process involves the reduction of benzyl cyanide to phenylacetone, followed by the reductive amination of phenylacetone with ammonia or an amine to produce amphetamine. The final step involves the reaction of amphetamine with aspartic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with strict control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy .
化学反応の分析
Types of Reactions
Amphetamine aspartate monohydrate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and other by-products.
Reduction: The reduction of phenylacetone to amphetamine is a key step in its synthesis.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include phenylacetone (from oxidation), amphetamine (from reduction), and various substituted amphetamines (from substitution reactions) .
科学的研究の応用
Amphetamine aspartate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amine chemistry and reaction mechanisms.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and behavior.
Medicine: It is extensively studied for its therapeutic effects in treating ADHD and narcolepsy, as well as its potential for abuse and addiction.
Industry: It is used in the development of pharmaceuticals and in the study of drug delivery systems.
作用機序
Amphetamine aspartate monohydrate exerts its effects by increasing the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the brain. It achieves this by:
Inhibiting the reuptake: of these neurotransmitters into presynaptic neurons.
Promoting the release: of neurotransmitters from presynaptic vesicles.
Inhibiting monoamine oxidase: , an enzyme responsible for the breakdown of monoamines.
The increased levels of dopamine and norepinephrine enhance neurotransmission, leading to improved attention, focus, and wakefulness .
類似化合物との比較
Similar Compounds
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant effects.
Methamphetamine: A more potent stimulant with a higher potential for abuse and addiction.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action.
Uniqueness
Amphetamine aspartate monohydrate is unique in its balanced pharmacokinetic profile, providing a combination of efficacy and safety. It is less potent than methamphetamine but offers a longer duration of action compared to methylphenidate .
特性
CAS番号 |
851591-76-9 |
|---|---|
分子式 |
C22H35N3O5 |
分子量 |
421.5 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
InChI |
InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
InChIキー |
DAWXRFCLWKUCNS-MNTSKLTCSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
正規SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


